Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure
943112-78-5 structure
Product Name:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Número CAS:943112-78-5
MF:C10H10N2O2
Megavatios:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Update Time:2025-05-19

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • AK146475
    • 6967AJ
    • FCH924816
    • SY011682
    • AX8284038
    • ST24047730
    • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
    • Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
    • MFCD15203666
    • BS-18266
    • CS-0084385
    • AKOS000348674
    • SCHEMBL24655998
    • DB-079848
    • Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • 943112-78-5
    • C77248
    • MDL: MFCD15203666
    • Renchi: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
    • Clave inchi: LRDHMQIRNWVJTH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1N2C(C=CC=C2)=NC=1C)OC

Atributos calculados

  • Calidad precisa: 190.074227566g/mol
  • Masa isotópica única: 190.074227566g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 232
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 43.6
  • Xlogp3: 2.3

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-50mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
50mg
98.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-200mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
200mg
226.0CNY 2021-08-04
Chemenu
CM151085-100mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
100mg
$91 2021-08-05
Chemenu
CM151085-250mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
250mg
$164 2021-08-05
Chemenu
CM151085-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
1g
$366 2021-08-05
Chemenu
CM151085-5g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
5g
$1181 2021-08-05
Chemenu
CM151085-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%+
1g
$112 2024-07-19
Chemenu
CM151085-5g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%+
5g
$446 2024-07-19
Apollo Scientific
OR965437-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%
1g
£90.00 2025-02-21
abcr
AB539079-250 mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate; .
943112-78-5
250MG
€110.30 2022-03-23

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromotrichloromethane ,  Potassium bicarbonate Solvents: Acetonitrile ;  5 h, 80 °C
Referencia
2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines
Roslan, Irwan Iskandar; Ng, Kian-Hong; Chuah, Gaik-Khuan; Jaenicke, Stephan, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ;  5 min, rt; 1 h, 80 °C
Referencia
Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins
Ramarao, Sidda; Pothireddy, Mohanreddy; Venkateshwarlu, Rapolu; Moturu, Krishna Murthy V. R.; Siddaiah, Vidavalur; et al, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Ethanol ;  20 h, reflux
Referencia
Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors
Kummerle, Arthur E.; Schmitt, Martine; Cardozo, Suzana V. S.; Lugnier, Claire; Villa, Pascal; et al, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate ,  Tetrabutylammonium iodide Solvents: Acetonitrile ;  9 h, 80 °C
Referencia
TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines
Ma, Lijuan; Wang, Xianpei; Yu, Wei; Han, Bing, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335

Métodos de producción 5

Condiciones de reacción
Referencia
Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]
Chunavala, Kaushik C.; Joshi, Girdhar; Suresh, Eringathodi; Adimurthy, Subbarayappa, Synthesis, 2011, (8),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ;  3 - 36 h, 80 °C
Referencia
CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines
Huo, Congde; Tang, Jing; Xie, Haisheng; Wang, Yajun; Dong, Jie, Organic Letters, 2016, 18(5), 1016-1019

Métodos de producción 7

Condiciones de reacción
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  pH 8 - 9
Referencia
Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions
Chunavala, Kaushik C.; Joshi, Girdhar; Suresh, Eringathodi; Adimurthy, Subbarayappa, Synthesis, 2011, (4), 635-641

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Methanol ;  overnight, rt
Referencia
Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides
Han, Tao; Shi, Zhichuan; Peng, Yongle; Zhao, Zhigang, Journal of Chemical Research, 2011, 35(4), 243-245

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Water ;  30 min, 80 °C
1.2 30 min, 80 °C
Referencia
NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water
Bhagat, Saket B.; Telvekar, Vikas N., Tetrahedron Letters, 2017, 58(37), 3662-3666

Métodos de producción 10

Condiciones de reacción
1.1 3.5 h, rt
Referencia
A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles
Attanasi, Orazio A.; Bianchi, Luca; Campisi, Linda A.; De Crescentini, Lucia; Favi, Gianfranco; et al, Organic Letters, 2013, 15(14), 3646-3649

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ,  Bromotrichloromethane ;  10 h, rt
Referencia
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle
Roslan, Irwan Iskandar; Ng, Kian-Hong; Wu, Ji'-En; Chuah, Gaik-Khuan; Jaenicke, Stephan, Journal of Organic Chemistry, 2016, 81(19), 9167-9174

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ;  24 h, rt
Referencia
Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines
Roslan, Irwan Iskandar; Ng, Kian-Hong; Jaenicke, Stephan; Chuah, Gaik-Khuan, Catalysis Science & Technology, 2019, 9(6), 1528-1534

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  overnight, 7 °C
Referencia
Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones
Wang, Xianpei; Ma, Lijuan; Yu, Wei, Synthesis, 2011, (15), 2445-2453

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Literatura relevante

Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.